BenchChemオンラインストアへようこそ!

Ethyl 8-ethoxyoctanoate

Lipophilicity Partition coefficient Drug-likeness

Ethyl 8-ethoxyoctanoate (CAS 873976-38-6, MFCD34565792) is a synthetic medium-chain fatty acid ester featuring a terminal ethoxy group on the octanoate backbone, with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol. It is formally classified as 8-ethoxy-octanoic acid ethyl ester and is structurally distinguished from the parent ethyl octanoate by the ω-ethoxy substitution, which introduces an additional ether oxygen, increasing the topological polar surface area (TPSA) to 35.5 Ų and the hydrogen bond acceptor count to three while retaining zero H-bond donors.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
Cat. No. B7856376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-ethoxyoctanoate
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCOCCCCCCCC(=O)OCC
InChIInChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3
InChIKeyGDWXQZSGCVGDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Ethoxyoctanoate (CAS 873976-38-6): Molecular Identity, Physicochemical Profile, and Procurement-Relevant Classification


Ethyl 8-ethoxyoctanoate (CAS 873976-38-6, MFCD34565792) is a synthetic medium-chain fatty acid ester featuring a terminal ethoxy group on the octanoate backbone, with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol [1]. It is formally classified as 8-ethoxy-octanoic acid ethyl ester and is structurally distinguished from the parent ethyl octanoate by the ω-ethoxy substitution, which introduces an additional ether oxygen, increasing the topological polar surface area (TPSA) to 35.5 Ų and the hydrogen bond acceptor count to three while retaining zero H-bond donors [1]. The compound is commercially supplied at purities of 95–98% for research applications and is utilized as a pharmaceutical impurity reference standard, a chemical intermediate, and a specialty ester building block .

Why Ethyl 8-Ethoxyoctanoate Cannot Be Readily Replaced by Generic Octanoate Esters or Hydroxyl/Halogen Analogs


The terminal ethoxy substitution on ethyl 8-ethoxyoctanoate generates a physicochemical profile that is not replicated by any single close analog. Compared with the parent ethyl octanoate, the addition of the ω-ethoxy group reduces computed lipophilicity by 0.7 log units (XLogP3: 2.8 vs. 3.5) while simultaneously increasing the TPSA by approximately 35% (35.5 vs. 26.3 Ų) — a dual shift that alters both membrane partitioning and solvation behavior [1][2]. In the halogenated series, ethyl 8-bromooctanoate carries a significantly higher molecular weight (251.16 vs. 216.32 g/mol) and bromine-associated toxicological liabilities (H319 eye irritation) [3][4]. The hydroxyl analog ethyl 8-hydroxyoctanoate introduces a hydrogen bond donor (HBD = 1) and exhibits substantially lower logP values (~1.9–2.3), driving aqueous solubility approximately two orders of magnitude higher . In the context of pharmaceutical impurity profiling, ethyl 8-ethoxyoctanoate is specifically designated as Salcaprozate Impurity 7, Caprylic Acid Impurity 3, and Gramicidin EP Impurity B — identifications that generic esters such as ethyl octanoate cannot satisfy in regulatory submissions . Furthermore, patent evidence demonstrates that ethyl 8-ethoxyoctanoate forms as a close-boiling by-product during ethyl 8-halooctanoate manufacture, rendering their separation by conventional rectification incomplete (8–15% front-fraction loss), which makes authentic reference material indispensable for process analytics [5].

Quantitative Differentiation Evidence for Ethyl 8-Ethoxyoctanoate Against Closest Analogs


Reduced Computed Lipophilicity (XLogP3 = 2.8) Versus Parent Ethyl Octanoate (XLogP3 = 3.5) and Ethyl 8-Bromooctanoate (XLogP3 = 3.3)

Ethyl 8-ethoxyoctanoate exhibits a computed XLogP3-AA value of 2.8, representing a reduction of 0.7 log units compared with the unsubstituted parent ethyl octanoate (XLogP3 = 3.5) and 0.5 log units lower than ethyl 8-bromooctanoate (XLogP3 = 3.3) [1][2][3]. This intermediate lipophilicity positions the compound between the highly hydrophobic ethyl octanoate and the hydrophilic ethyl 8-hydroxyoctanoate (logP ~1.9–2.3), potentially offering favorable partitioning behavior for formulations where excessive hydrophobicity would limit aqueous compatibility [1].

Lipophilicity Partition coefficient Drug-likeness

Elevated Topological Polar Surface Area (TPSA = 35.5 Ų) Compared with Ethyl Octanoate and Ethyl 8-Bromooctanoate (Both 26.3 Ų)

The ω-ethoxy group in ethyl 8-ethoxyoctanoate contributes an additional ether oxygen, raising the computed TPSA to 35.5 Ų — a 35% increase over the TPSA of both ethyl octanoate (26.3 Ų) and ethyl 8-bromooctanoate (26.3 Ų) [1][2][3]. This elevated TPSA reflects an enhanced capacity for polar interactions without the introduction of hydrogen bond donors, distinguishing it from ethyl 8-hydroxyoctanoate, which carries an –OH group (HBD = 1) and exhibits a different H-bonding character.

Polar surface area Hydrogen bonding Permeability

Zero H-Bond Donor / Three H-Bond Acceptor Profile: Differentiation from Hydroxyl and Carboxylic Acid Analogs

Ethyl 8-ethoxyoctanoate possesses three hydrogen bond acceptor sites (two ester oxygens, one ether oxygen) and zero hydrogen bond donor sites [1]. By contrast, the free acid 8-ethoxyoctanoic acid and the hydroxyl analog ethyl 8-hydroxyoctanoate each carry one H-bond donor (carboxylic acid –OH and terminal alcohol –OH, respectively) . Ethyl octanoate carries only two H-bond acceptors and no donors, while ethyl 8-bromooctanoate also has zero donors and two acceptors [2][3]. This pattern places ethyl 8-ethoxyoctanoate in a unique category as a pure H-bond acceptor with an intermediate acceptor count, enabling solvation and molecular recognition behavior that is unavailable from any single comparator.

Hydrogen bonding Solubility Formulation design

Regulatory-Grade Impurity Reference Standard Identity: Salcaprozate Impurity 7, Caprylic Acid Impurity 3, and Gramicidin EP Impurity B

Ethyl 8-ethoxyoctanoate is explicitly designated as a known impurity in at least three pharmacopeial contexts: Salcaprozate Impurity 7 (SynZeal), Caprylic Acid Impurity 3 (Alfa Chemistry), and Gramicidin EP Impurity B (ChemicalBook) [1]. These impurity assignments are accompanied by detailed Certificates of Analysis (COA) and characterization data compliant with regulatory guidelines, including data packages suitable for ANDA and DMF submissions [1]. Generic analogs such as ethyl octanoate, ethyl 8-bromooctanoate, and ethyl 8-hydroxyoctanoate do not carry these specific impurity identities and cannot serve as direct replacements in impurity profiling, analytical method development, or method validation for these drug substances.

Impurity profiling Reference standard Regulatory compliance

Close-Boiling By-Product in Ethyl 8-Halooctanoate Synthesis: GC Quantification of Separation Difficulty (8–15% Front-Fraction Loss)

Patent CN110105211A discloses that during the synthesis of ethyl 8-halooctanoate, ethyl 8-ethoxyoctanoate forms as a by-product whose boiling point is sufficiently close to that of the target ethyl 8-halooctanoate that conventional rectification leaves 8–15% of the front fraction unusable [1]. The patent demonstrates treatment of crude ethyl 8-halooctanoate containing 12–14% ethyl 8-ethoxyoctanoate with HBr gas at 130–150 °C, reducing the ethyl 8-ethoxyoctanoate content to 0.9–3.1% as quantified by GC analysis [1]. This close-boiling behavior means that authentic ethyl 8-ethoxyoctanoate reference material is indispensable for process analytical technology (PAT) and quality-by-design (QbD) approaches in ethyl 8-halooctanoate manufacture.

Process chemistry By-product profiling Rectification

Enhanced Conformational Flexibility: Rotatable Bond Count (11) Versus Ethyl Octanoate (8) and Ethyl 8-Bromooctanoate (9)

Ethyl 8-ethoxyoctanoate contains 11 rotatable bonds, compared with 8 for ethyl octanoate and 9 for ethyl 8-bromooctanoate, as computed by Cactvs and reported in PubChem [1][2][3]. The additional rotatable bonds arise from the extra –CH2–O–CH2–CH3 segment at the ω-position, providing greater conformational degrees of freedom. This increased flexibility may affect entropy-driven binding, crystallization behavior, and solution-phase dynamics.

Conformational flexibility Molecular dynamics Entropy

Optimal Procurement and Research Application Scenarios for Ethyl 8-Ethoxyoctanoate


Salcaprozate Sodium (SNAC) ANDA/DMF Impurity Profiling and Method Validation

As the chemically authenticated Salcaprozate Impurity 7, ethyl 8-ethoxyoctanoate is required for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Salcaprozate Sodium drug product development [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard with traceability against USP or EP pharmacopeial standards, supporting Abbreviated New Drug Application (ANDA) submissions and commercial production quality systems [1].

Process Analytical Technology (PAT) for Ethyl 8-Halooctanoate Manufacture

Patent CN110105211A quantitatively demonstrates that ethyl 8-ethoxyoctanoate co-distills with ethyl 8-halooctanoate, causing 8–15% front-fraction loss during rectification [2]. Authentic ethyl 8-ethoxyoctanoate reference material enables GC-based quantification of this critical process impurity, supporting process optimization strategies — including the HBr-mediated chemical conversion method described in the patent, which reduces ethyl 8-ethoxyoctanoate content from 12–14% to 0.9–3.1% [2].

Physicochemical Profiling in Early-Stage Drug Discovery for Lipophilicity Optimization

With its intermediate computed lipophilicity (XLogP3 = 2.8) — positioned between the parent ethyl octanoate (XLogP3 = 3.5) and the hydroxyl analog ethyl 8-hydroxyoctanoate (logP ~1.9) — ethyl 8-ethoxyoctanoate can serve as a reference compound for calibrating computational logP prediction models and for experimental determination of octanol-water partition coefficients in medium-chain ester series [3]. Its zero H-bond donor and three H-bond acceptor profile also makes it useful for studying the interplay between polarity and passive membrane permeability in a series where H-bond donor capacity is systematically varied [3].

Gramicidin EP Impurity Reference Standard for Compendial Compliance

Ethyl 8-ethoxyoctanoate is listed as Gramicidin Impurity 2 (Gramicidin EP Impurity B) . Quality control laboratories performing European Pharmacopoeia (EP) monograph testing for Gramicidin drug substance require this specific impurity reference standard to establish system suitability, determine relative retention times, and quantify impurity levels in batch release testing. No alternative ester (e.g., ethyl octanoate, ethyl 8-bromooctanoate) can fulfill this compendial role.

Quote Request

Request a Quote for Ethyl 8-ethoxyoctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.